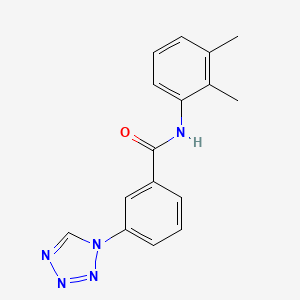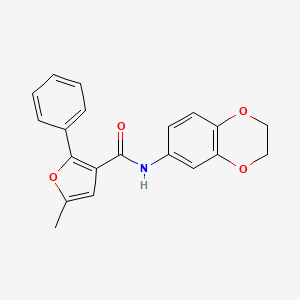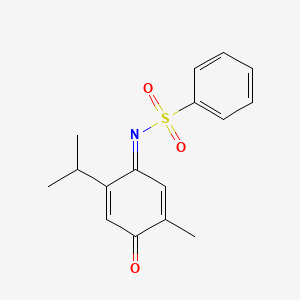![molecular formula C18H18ClNO4 B5784951 methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)
methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate, also known as MCPP, is a chemical compound that is widely used in scientific research. It is a synthetic compound that belongs to the class of phenoxyalkylamines, which are known to have a wide range of biological activities. MCPP is used in various research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用机制
The exact mechanism of action of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is not fully understood. However, it is believed to work by blocking the beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes, including heart rate, blood pressure, and respiratory rate. By blocking these receptors, this compound is believed to reduce the activity of the sympathetic nervous system, which can lead to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal studies, suggesting that it may have potential therapeutic benefits in the treatment of hypertension and heart failure. This compound has also been shown to have anti-inflammatory and anti-arrhythmic effects, which may make it useful in the treatment of various inflammatory and arrhythmic conditions.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate in lab experiments is its wide range of biological activities. It has been shown to have antihypertensive, anti-inflammatory, and anti-arrhythmic effects, making it useful in the study of various diseases and conditions. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic in high doses, which may limit its use in certain experiments.
未来方向
There are many future directions for the study of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate. One potential direction is the development of new drugs based on the structure of this compound. It has been shown to have a wide range of biological activities, making it a promising candidate for drug development. Another potential direction is the study of this compound's potential use in the treatment of various diseases, including hypertension, heart failure, and arrhythmias. Further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
合成方法
The synthesis of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate involves the reaction of 4-chlorophenol with 2-methyl-2-bromo-propanoic acid in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid in the presence of a base and a coupling agent to form this compound.
科学研究应用
Methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is widely used in scientific research to study its mechanism of action and potential therapeutic benefits. It has been shown to have a wide range of biological activities, including antihypertensive, anti-inflammatory, and anti-arrhythmic effects. This compound has also been studied for its potential use in the treatment of various diseases, including hypertension, heart failure, and arrhythmias.
属性
IUPAC Name |
methyl 4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-15-10-6-13(19)7-11-15)17(22)20-14-8-4-12(5-9-14)16(21)23-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDWRGTXDDJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
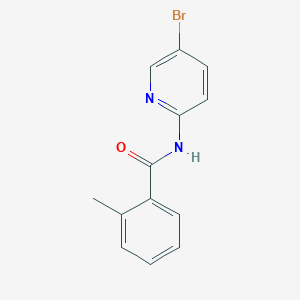
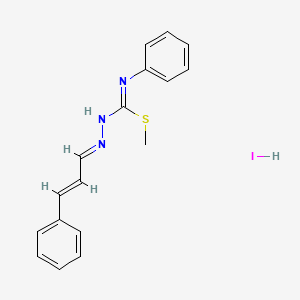
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)
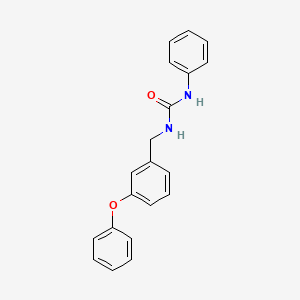
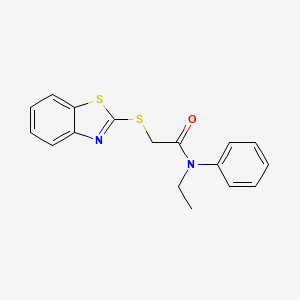
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)


